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molecular formula C6H4BrF3N2 B1282194 3-Bromo-5-(trifluoromethyl)pyridin-2-amine CAS No. 79456-30-7

3-Bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1282194
M. Wt: 241.01 g/mol
InChI Key: KBNACDZKKVMULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633173B2

Procedure details

8-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine was prepared from 3-bromo-5-trifluoromethyl-pyridin-2-ylamine, ethoxycarbonylisothiocyanate, and hydroxylamine hydrochloride in a manner analogous to Steps 2a-b. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.24 (s, 1H), 8.08 (s, 1H), 6.62 (bs, 2H). MS=282.9 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C(OC([N:18]=[C:19]=S)=O)C.Cl.[NH2:22]O>>[Br:1][C:2]1[C:3]2[N:4]([N:22]=[C:19]([NH2:18])[N:12]=2)[CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C(F)(F)F)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2N(C=C(C1)C(F)(F)F)N=C(N2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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